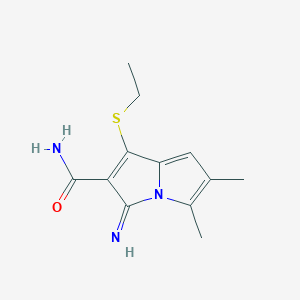![molecular formula C21H22N2O3S B12599362 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate CAS No. 606115-12-2](/img/structure/B12599362.png)
2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for thioglycolic acid derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA or proteins, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate is unique due to its combination of a quinoline moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propiedades
Número CAS |
606115-12-2 |
|---|---|
Fórmula molecular |
C21H22N2O3S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[2-(2-methylbutan-2-ylamino)-2-oxo-1-quinolin-6-ylethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H22N2O3S/c1-4-21(2,3)23-19(24)18(26-20(25)17-8-6-12-27-17)15-9-10-16-14(13-15)7-5-11-22-16/h5-13,18H,4H2,1-3H3,(H,23,24) |
Clave InChI |
PNUDJUYEKRWWFL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)C(C1=CC2=C(C=C1)N=CC=C2)OC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)


![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)

![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)
![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)


![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
